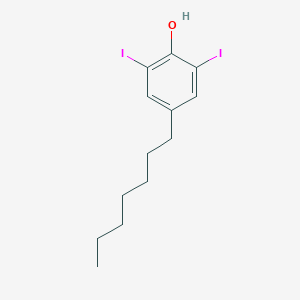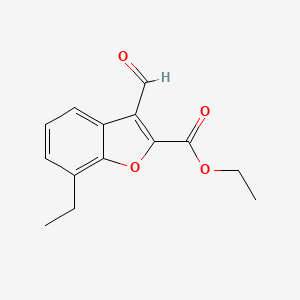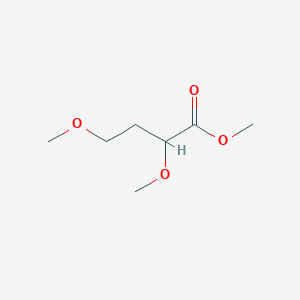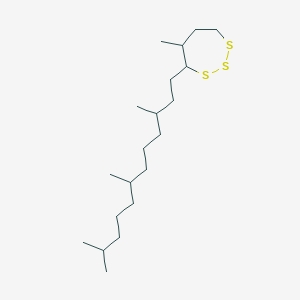
beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride is a coordination compound that features beryllium as the central metal atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride typically involves the reaction of beryllium chloride with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
BeCl2+C5Me5H→Be(C5Me5)Cl+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to maximize yield and purity. This may include the use of high-purity reagents, controlled temperatures, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form beryllium oxide and other by-products.
Reduction: Reduction reactions can convert the compound into beryllium metal and other reduced species.
Substitution: The chloride ligand can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand substitution reactions typically involve nucleophiles like alkyl lithium or Grignard reagents.
Major Products
Oxidation: Beryllium oxide and various organic by-products.
Reduction: Beryllium metal and reduced organic compounds.
Substitution: New beryllium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other beryllium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials and as a component in specialized coatings.
Wirkmechanismus
The mechanism by which beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride exerts its effects involves coordination chemistry. The beryllium atom forms bonds with the ligands, creating a stable complex. This complex can interact with various molecular targets, such as enzymes or receptors, leading to specific biological or chemical effects. The pathways involved may include ligand exchange, redox reactions, and coordination to active sites on proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Beryllium;cyclopentadienyl;chloride
- Beryllium;1,2,3,4-tetramethylcyclopenta-1,3-diene;chloride
- Beryllium;1,2,3,4,5-hexamethylcyclopenta-1,3-diene;chloride
Uniqueness
Beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride is unique due to the presence of five methyl groups on the cyclopentadiene ring. This substitution pattern enhances the stability and reactivity of the compound compared to its analogs. The increased steric hindrance and electron-donating effects of the methyl groups can lead to distinct chemical behaviors and applications.
Eigenschaften
CAS-Nummer |
112379-50-7 |
|---|---|
Molekularformel |
C10H15BeCl |
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride |
InChI |
InChI=1S/C10H15.Be.ClH/c1-6-7(2)9(4)10(5)8(6)3;;/h1-5H3;;1H/q-1;+2;/p-1 |
InChI-Schlüssel |
LVAVTWHLFKLMMC-UHFFFAOYSA-M |
Kanonische SMILES |
[Be+2].C[C-]1C(=C(C(=C1C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




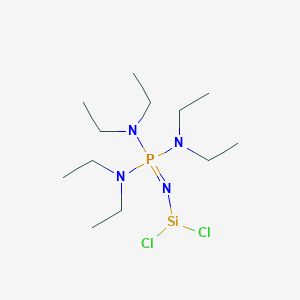
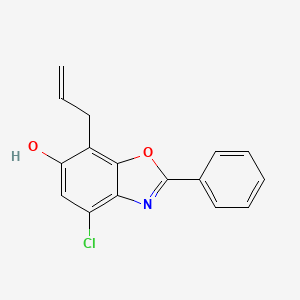
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)



![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
